2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide
Overview
Description
2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines. These compounds are characterized by a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide typically involves the nitration of N-pyrrolidin-3-YL-benzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent degradation of the product.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as alkoxides or amines, under basic conditions.
Major Products
Scientific Research Applications
2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide: This compound has a similar structure but differs in the position of the nitro group and the presence of an oxo group on the pyrrolidine ring.
2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonaMide: This compound is closely related and shares similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structural features, such as the position of the nitro group and the presence of the pyrrolidine ring.
Properties
IUPAC Name |
2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8/h1-4,8,11-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZZBUDMXMVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695970 | |
Record name | 2-Nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-10-3 | |
Record name | 2-Nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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